molecular formula C12H19NO2 B14710155 Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- CAS No. 24286-43-9

Phenethylamine, 2,5-dimethoxy-N,4-dimethyl-

Cat. No.: B14710155
CAS No.: 24286-43-9
M. Wt: 209.28 g/mol
InChI Key: HPHKCSXBRWQCJB-UHFFFAOYSA-N
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Description

Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- is a synthetic compound belonging to the phenethylamine class. This class of compounds is known for its psychoactive and stimulant properties, often used in scientific research for their effects on the central nervous system. The compound’s structure includes a phenethylamine backbone with methoxy groups at the 2 and 5 positions and a dimethyl group at the N and 4 positions.

Preparation Methods

The synthesis of Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination process to form the corresponding amine.

    Dimethylation: The amine is then dimethylated using methyl iodide or a similar methylating agent under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with serotonin and dopamine receptors.

    Medicine: Research is conducted on its potential therapeutic effects, including its use as a model compound for developing new psychoactive drugs.

    Industry: It finds applications in the development of new materials and as a chemical intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, leading to altered neurotransmitter release and reuptake. This interaction results in the compound’s psychoactive and stimulant effects. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- can be compared with other similar compounds such as:

    2,5-Dimethoxy-4-methylamphetamine (DOM): Both compounds have similar structures but differ in their pharmacological profiles and potency.

    2,5-Dimethoxy-4-ethylamphetamine (DOET): This compound has an ethyl group instead of a dimethyl group, leading to different effects and applications.

    2,5-Dimethoxyphenethylamine (2C-H): A simpler analogue with only methoxy groups, used as a precursor for other derivatives.

The uniqueness of Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

24286-43-9

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)-N-methylethanamine

InChI

InChI=1S/C12H19NO2/c1-9-7-12(15-4)10(5-6-13-2)8-11(9)14-3/h7-8,13H,5-6H2,1-4H3

InChI Key

HPHKCSXBRWQCJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)CCNC)OC

Origin of Product

United States

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